molecular formula C20H32O B14643580 2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane CAS No. 53832-45-4

2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane

Cat. No.: B14643580
CAS No.: 53832-45-4
M. Wt: 288.5 g/mol
InChI Key: CWGHXNUVLLZOKB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane is an organic compound with a complex structure It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Catalysts such as titanium silicalite-1 (TS-1) may be used to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of covalent bonds with nucleophiles, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1-propanol: Similar in structure but lacks the oxirane ring.

    tert-Butylmethanol: Another compound with a similar backbone but different functional groups.

Uniqueness

The presence of the oxirane ring in 2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane sets it apart from similar compounds

Properties

CAS No.

53832-45-4

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

2,2-dimethyl-3-[3-methyl-6-(4-propan-2-ylphenyl)hexyl]oxirane

InChI

InChI=1S/C20H32O/c1-15(2)18-12-10-17(11-13-18)8-6-7-16(3)9-14-19-20(4,5)21-19/h10-13,15-16,19H,6-9,14H2,1-5H3

InChI Key

CWGHXNUVLLZOKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCCC(C)CCC2C(O2)(C)C

Origin of Product

United States

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